molecular formula C10H12N4O4S B3415956 6-mercaptopurine riboside CAS No. 4988-64-1

6-mercaptopurine riboside

Cat. No.: B3415956
CAS No.: 4988-64-1
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-KQYNXXCUSA-N
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Description

Thioinosine, also known as 6-thioinosine, is a thiopurine nucleoside analog. It is structurally similar to inosine but contains a sulfur atom in place of the oxygen atom at the 6-position of the purine ring. This modification imparts unique chemical and biological properties to thioinosine, making it a compound of interest in various scientific fields .

Mechanism of Action

Target of Action

Thioinosine, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . The primary targets of thioinosine are the enzymes hypoxanthine-guanine phosphoribosyl transferase (HPRT) and inosine monophosphate dehydrogenase (IMPDH) . These enzymes play crucial roles in purine metabolism, which is essential for DNA and RNA synthesis.

Mode of Action

Thioinosine interacts with its targets, HPRT and IMPDH, through a series of metabolic reactions. The first step in the metabolism of azathioprine is the conversion into 6-thioinosine monophosphate (6-TIMP) by HPRT. 6-TIMP is further metabolized by IMPDH, resulting in the formation of pharmacologically active 6-thioguanine nucleotides .

Biochemical Pathways

Thioinosine affects the purine salvage pathway, a critical biochemical pathway involved in recycling purine bases from degraded nucleic acids . By interacting with HPRT and IMPDH, thioinosine influences the production of guanine nucleotides, which are essential components of DNA and RNA. This interaction can lead to changes in cellular functions and responses.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thioinosine are crucial for its bioavailability and therapeutic efficacy. It is known that thioinosine, as a metabolite of azathioprine, undergoes complex metabolic processes involving various enzymes .

Result of Action

The molecular and cellular effects of thioinosine’s action are primarily related to its influence on purine metabolism. By affecting the production of guanine nucleotides, thioinosine can impact DNA and RNA synthesis, potentially influencing cell proliferation and function . Additionally, thioinosine has been found to inhibit adipocyte differentiation, suggesting a role in regulating adipogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thioinosine. For instance, the efficacy of thioinosine can be affected by factors such as the patient’s genetic makeup, disease state, and the presence of other medications

Biochemical Analysis

Biochemical Properties

Thioinosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been associated with the efficacy of thiopurine drugs, where the methyl thioinosine monophosphate (meTIMP)/6-thioguanine nucleotide (6-TGN) concentration ratio has been linked to drug efficacy .

Cellular Effects

Thioinosine has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Thioinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thioinosine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Thioinosine vary with different dosages in animal models

Metabolic Pathways

Thioinosine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels . The specific metabolic pathways that Thioinosine is involved in are still being studied.

Transport and Distribution

Thioinosine is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and it can affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioinosine can be synthesized from commercially available inosine through a series of chemical reactions. One common method involves the following steps:

Industrial Production Methods: Industrial production of thioinosine typically involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Thioinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thioinosine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Thioinosine: Thioinosine is unique among thiopurines due to its specific sulfur substitution at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid metabolism and exploring new therapeutic applications .

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-25-4, 4988-64-1
Record name 6-Thioinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioinosine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thiol, 9-ribofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-thioinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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